A Senior Application Scientist's Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1194375-12-6): Synthesis, Reactivity, and Applications in Drug Discovery
A Senior Application Scientist's Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1194375-12-6): Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring the privileged imidazo[1,2-a]pyridine scaffold, is endowed with two distinct and orthogonally reactive functional groups: a C2-aldehyde and a C8-bromine atom. This dual functionality allows for precise, stepwise chemical modifications, making it an invaluable intermediate for the synthesis of complex molecules and diverse chemical libraries.[1] The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, tuberculosis, and viral infections.[1][2] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and core applications, offering field-proven insights and detailed protocols for professionals in drug development and chemical research.
Physicochemical Properties & Key Data
The fundamental properties of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are summarized below, providing essential data for experimental design and computational modeling.
| Parameter | Value | Reference |
| CAS Number | 1194375-12-6 | [3][4] |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| Molecular Weight | 225.04 g/mol | [3][4] |
| Purity | ≥97% | [3][4] |
| Topological Polar Surface Area (TPSA) | 34.37 Ų | [3] |
| logP (Predicted) | 1.9093 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
| SMILES | O=CC1=CN2C=CC=C(Br)C2=N1 | [3] |
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is classified as a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds.[5] Its rigid, planar, and aromatic nature provides an excellent framework for interacting with biological targets like enzymes and receptors with high specificity. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-tubercular, antiviral, anti-inflammatory, and anxiolytic effects.[1][2][6] The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a foundational scaffold for drug design.[5]
Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This classic approach remains one of the most efficient methods for constructing the fused bicyclic system.
Retrosynthetic Analysis & Strategy
The core of the synthesis is a cyclocondensation reaction. The target molecule can be disconnected at the N1-C2 and C3-N4 bonds of the imidazole ring, revealing two key synthons: 2-amino-3-bromopyridine and a glyoxal equivalent (such as bromopyruvaldehyde or a protected precursor). The choice of the aldehyde synthon is critical to directly install the C2-carbaldehyde group.
Step-by-Step Laboratory Protocol
This protocol describes a reliable method for the synthesis based on established procedures for analogous compounds.[7][8]
Objective: To synthesize 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via cyclocondensation.
Materials:
-
2-Amino-3-bromopyridine
-
Bromopyruvaldehyde dimethyl acetal (or a similar protected glyoxal equivalent)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq.) in anhydrous ethanol.
-
Reagent Addition: Add bromopyruvaldehyde dimethyl acetal (1.2 eq.) to the solution. Causality Note: Using a slight excess of the aldehyde component ensures the complete consumption of the starting aminopyridine.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography, using a gradient elution of hexane and ethyl acetate to afford the pure 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a solid.
Workflow Diagram: Synthesis Pathway
Caption: Synthetic workflow for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
Chemical Reactivity: A Dually Functionalized Intermediate
The synthetic value of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde lies in the orthogonal reactivity of its two functional groups.[1] This allows for selective and sequential modifications, which is a highly desirable attribute in library synthesis and lead optimization.
The Aldehyde at C2: Gateway to Diverse Functionality
The aldehyde group is a versatile electrophilic site ripe for a wide range of transformations:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amine derivatives. This is a cornerstone reaction for introducing diversity.
-
Wittig Reaction: Olefination with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds create more complex conjugated systems.
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) provides access to secondary alcohols.
The Bromine at C8: A Handle for Cross-Coupling
The C8-bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or heteroaryl substituents.
-
Heck Reaction: Coupling with alkenes forms substituted styrenyl-type derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, often used as precursors for further transformations.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms C-N bonds.
-
Carbonylation: Introduction of a carbonyl group to form amides, esters, or carboxylic acids is a powerful method for building key pharmacophores.[1][2]
Diagram: Orthogonal Reactivity Pathways
Caption: Orthogonal reactivity of the C2-aldehyde and C8-bromine groups.
Applications in Drug Discovery & Materials Science
The unique structure of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde makes it a valuable starting point for synthesizing biologically active molecules and functional materials.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. This compound is an ideal starting point for developing such inhibitors.[6] The imidazo[1,2-a]pyridine core can act as a hinge-binding motif, while substituents derived from the C2-aldehyde and C8-bromine positions can be tailored to occupy adjacent pockets, thereby increasing potency and selectivity.
Case Study: Anti-Tuberculosis Agents
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This compound serves as a key intermediate for creating novel analogs to combat this persistent global health threat.
Other Therapeutic Areas
The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, with derivatives being investigated as:
Materials Science
Beyond medicine, the conjugated aromatic system of the imidazo[1,2-a]pyridine core makes it suitable for applications in materials science. It can be incorporated into larger structures to create novel fluorescent probes for bio-imaging or as a component in optoelectronic materials.[6]
Diagram: Conceptual Kinase Inhibition Pathway
Caption: Conceptual model of a kinase inhibitor blocking a signaling pathway.
Conclusion & Future Outlook
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its dual, orthogonally reactive sites provide a robust platform for generating molecular diversity with a high degree of control. The proven biological relevance of the imidazo[1,2-a]pyridine scaffold ensures that derivatives synthesized from this building block are of immediate interest for pharmacological screening. Future research will likely focus on developing more efficient, one-pot functionalization procedures and expanding its application in asymmetric synthesis and the creation of novel covalent inhibitors and targeted protein degraders.
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